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molecular formula C14H21IN2OSi B8668759 5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1-methyl-1H-indazole

5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1-methyl-1H-indazole

Cat. No. B8668759
M. Wt: 388.32 g/mol
InChI Key: SZVDSROZABNUNZ-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

In a round-bottomed flask, 5-(tert-butyl-dimethyl-silanyloxy)-3-iodo-1H-indazole (1.65 g, 4.41 mmol) was dissolved in THF (16 ml). The solution was cooled to 0° C. and potassium tert-butoxide (697 mg, 6.22 mmol) was added. The reaction mixture was stirred at 0° C. for 30 min then methyl iodide (0.38 ml, 6.08 mmol) was added dropwise. After the addition was complete, the ice bath was removed and the reaction mixture was stirred at room temperature for 4.5 h. The reaction was quenched with water and extracted with EtOAc (2×). The combined organic layers were washed with water and brine then dried over sodium sulfate, filtered and concentrated. The residue was chromatographed over silica gel with EtOAc/hexanes (gradient 0-10% EtOAc) to give 770 mg (45%) of 5-(tert-butyl-dimethyl-silanyloxy)-3-iodo-1-methyl-1H-indazole as a light yellow solid.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
697 mg
Type
reactant
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([CH3:18])([CH3:17])[O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][N:11]=[C:10]2[I:16])([CH3:4])([CH3:3])[CH3:2].[CH3:19]C(C)([O-])C.[K+].CI>C1COCC1>[C:1]([Si:5]([CH3:18])([CH3:17])[O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[N:12]([CH3:19])[N:11]=[C:10]2[I:16])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OC=1C=C2C(=NNC2=CC1)I)(C)C
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
697 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0.38 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 4.5 h
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel with EtOAc/hexanes (gradient 0-10% EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC=1C=C2C(=NN(C2=CC1)C)I)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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